3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acrylic acid
Description
Carbazole Derivatives in Heterocyclic Chemistry
Carbazole, a nitrogen-containing heterocycle composed of two benzene rings fused to a pyrrole ring, serves as a foundational scaffold in organic chemistry due to its extended π-conjugation and electronic versatility. The rigidity of its tricyclic structure enables stable charge transport properties, while substituents at the 1-, 3-, 6-, and 9-positions modulate solubility, optical characteristics, and biological activity. Carbazole derivatives exhibit broad utility in optoelectronics, where molecules like polyvinyl carbazole (PVK) function as hole-transport layers in organic light-emitting diodes (OLEDs). In medicinal chemistry, structural modifications to the carbazole core have yielded compounds with antitumor, antimicrobial, and anti-inflammatory properties, as demonstrated by natural carbazole alkaloids isolated from Clausena and Murraya species.
Historical Development of Carbazole-Based Compounds
Early carbazole synthesis relied on the Borsche reaction, which condenses cyclohexanone derivatives with arylhydrazines to form the tricyclic framework. However, this method faced limitations in regioselectivity and functional group tolerance. The advent of transition-metal catalysis, particularly palladium-mediated Suzuki coupling and intramolecular oxidative cyclization, revolutionized carbazole chemistry by enabling site-specific derivatization. For example, the synthesis of 4,4’-N,N’-dicarbazole biphenyl (CBP) for OLED applications highlighted the importance of cross-coupling strategies in constructing complex carbazole architectures. Concurrently, natural product isolation efforts identified over 60 bioactive carbazole alkaloids, spurring interest in synthetic analogs like 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acrylic acid.
Significance of 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acrylic Acid
This compound integrates three critical structural features:
- Methoxy and methyl groups at the 6- and 1,4-positions, respectively, which enhance solubility and steric control over molecular packing.
- An acrylic acid moiety at the 2-position, introducing conjugation-dependent photophysical properties and hydrogen-bonding capacity.
- A fully aromatic carbazole core , ensuring thermal stability and facilitating charge delocalization.
Preliminary applications include its use as a precursor for polymerizable monomers and pharmaceutical intermediates, leveraging the acrylate group’s reactivity for further functionalization. Computational studies suggest that the electron-withdrawing acrylic acid group may lower the LUMO energy, enhancing electron-accepting behavior in optoelectronic devices.
Research Objectives and Scope
This article systematically addresses:
- Synthetic pathways to 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acrylic acid
- Spectroscopic and crystallographic characterization data
- Structure-property relationships influencing optoelectronic and biological activity
- Comparative analysis with related carbazole-acrylate hybrids
Table 1: Key Structural Features and Hypothesized Roles
| Feature | Role |
|---|---|
| Carbazole core | Charge transport, thermal stability |
| Methoxy group (C6) | Solubility enhancement, steric effects |
| Methyl groups (C1, C4) | Crystallinity modulation |
| Acrylic acid (C2) | Polymerization site, H-bond donor |
Properties
CAS No. |
72237-86-6 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
(E)-3-(6-methoxy-1,4-dimethyl-9H-carbazol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C18H17NO3/c1-10-8-12(4-7-16(20)21)11(2)18-17(10)14-9-13(22-3)5-6-15(14)19-18/h4-9,19H,1-3H3,(H,20,21)/b7-4+ |
InChI Key |
AMXZMQUKJRFNLM-QPJJXVBHSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1C3=C(N2)C=CC(=C3)OC)C)/C=C/C(=O)O |
Canonical SMILES |
CC1=CC(=C(C2=C1C3=C(N2)C=CC(=C3)OC)C)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole Precursors
The 6-methoxy-1,4-dimethyl-9H-carbazole scaffold can be prepared starting from 6-bromo-1,4-dimethyl-9H-carbazole via palladium-catalyzed cross-coupling reactions (Suzuki coupling) with methoxy-substituted arylboronic acids or related reagents. This method is well-documented for producing aryl-substituted carbazoles with good yields.
Protection strategies such as N-Boc protection of carbazole nitrogen facilitate selective lithiation and boronation steps to introduce boronic acid groups at desired positions, enabling further functionalization.
Key Reaction Conditions for Core Synthesis
Representative Preparation Procedure
Research Findings and Yield Data
Attempts to isolate certain intermediates (e.g., furfural-containing analogs) may fail due to instability under acidic or reaction conditions.
The use of N-protected intermediates improves selectivity and yield in cross-coupling steps.
Summary Table of Key Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Suzuki Coupling for Core | Pd(PPh3)4, Na2CO3, 1,4-dioxane/H2O, reflux 80°C | Efficient for aryl substitution | Moderate yields; sensitive to substituents |
| Direct Acrylic Acid Coupling | Pd/C, acrylic acid, water, 130 °C, 36 h | Direct introduction of acrylic acid | Long reaction time; moderate yield |
| Knoevenagel Condensation Route | Aldehyde intermediate, malonic acid, base | Classical method for acrylic acid | Requires aldehyde precursor; multi-step |
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acrylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Carbazole Family
2-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic Acid (C15H17NO3)
- Structure : Shares the 6-methoxycarbazole core but replaces the acrylic acid with acetic acid and includes a tetrahydro ring system.
- Properties : Molecular weight = 259.3 g/mol; higher hydrophobicity due to the saturated ring system compared to the aromatic carbazole in the target compound .
- Applications : Used in life science research, though its bioactivity profile is less studied compared to derivatives with unsaturated backbones.
6-Aryl-1,4-dimethyl-9H-carbazoles
- Synthesis : Prepared via palladium-catalyzed coupling of 1,4-dimethyl-9H-carbazole-6-boronic acids with aryl halides .
- Bioactivity : Aryl groups enhance π-π stacking, beneficial for optoelectronic applications but may reduce solubility in biological systems .
(E)-6-Methoxy-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Functional Group Comparisons
1,3,4-Oxadiazole-Carbazole Hybrids
- Example: 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone .
- Bioactivity : Oxadiazole derivatives exhibit antimicrobial activity (e.g., 4b, 4d, and 4e in showed high antibacterial potency).
- Comparison : The acrylic acid group in the target compound may improve water solubility and bioavailability compared to oxadiazole’s heterocyclic ring, which is more lipophilic.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Data Table: Key Properties of Selected Carbazole Derivatives
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acrylic acid?
- Methodological Answer : The synthesis typically involves coupling a carbazole precursor with an acrylic acid derivative. For example, azide-mediated cyclization (e.g., using NaN₃ in DMF at 50°C for 3 hours) can generate the carbazole core, followed by a Michael addition or Wittig reaction to introduce the acrylic acid moiety . Alternatively, refluxing in ethanol with a primary amine (e.g., benzylamine) under acidic conditions may facilitate condensation . Purification often employs recrystallization from ethanol or toluene .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions on the carbazole ring and the acrylic acid group.
- FT-IR : To identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : For molecular weight validation.
- X-ray Crystallography : To resolve molecular conformation using programs like SHELXL .
Q. What are the stability considerations for storing this compound under different conditions?
- Methodological Answer : The compound should be stored in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the acrylic acid group. Light-sensitive degradation is minimized by using amber vials, as carbazole derivatives are prone to photochemical reactions .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic additions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution to predict reactive sites. For example, the acrylate double bond’s electrophilicity can be quantified using Fukui indices, guiding nucleophilic attack strategies . Molecular docking may also predict interactions with biological targets (e.g., enzymes) for pharmacological studies .
Q. How do crystallographic data from SHELX refinements inform the understanding of this compound’s molecular conformation?
- Methodological Answer : SHELXL refines X-ray diffraction data to determine bond lengths, angles, and torsional strain. For instance, deviations in the dihedral angle between the carbazole and acrylic acid moieties (>10°) may indicate steric hindrance from the 1,4-dimethyl groups, affecting planarity and conjugation . Twinning or high-resolution data can be managed using SHELXD/SHELXE pipelines .
Q. What strategies are effective in resolving contradictions between spectroscopic data and computational predictions?
- Methodological Answer : Cross-validation is critical:
- NMR vs. DFT : Compare experimental chemical shifts with computed values (e.g., using gauge-invariant atomic orbital methods).
- X-ray vs. IR : Validate hydrogen bonding patterns (e.g., carboxylic acid dimerization) against crystallographic H-bond distances .
- Adjust computational parameters (e.g., solvent models in DFT) to align with experimental conditions .
Q. How can factorial design optimize the reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : A 2³ factorial design can test variables like temperature (50–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 equiv). Response Surface Methodology (RSM) identifies interactions between factors, optimizing yield and minimizing byproducts (e.g., azide decomposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
